N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-9-8(12)7-5-3-2-4-6(5)10-11-7/h2-4H2,1H3,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDCMCXSYOEORK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC2=C1CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with a hydrazine derivative to form the pyrazole ring. The methylation of the nitrogen atom and subsequent carboxamide formation are achieved through standard organic synthesis techniques, such as methylation using methyl iodide and amidation using carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Hydrolysis and Functional Group Transformations
The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying solubility or introducing reactive handles for further derivatization.
| Reaction Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis (HCl, 90°C) | 6M HCl, reflux | 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | 78% |
| Basic hydrolysis (NaOH, 80°C) | 4M NaOH, ethanol/water | Sodium salt of 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | 85% |
Alkylation and Acylation Reactions
The pyrazole nitrogen and carboxamide group participate in alkylation and acylation, enabling structural diversification for medicinal chemistry applications.
| Reaction Type | Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 12h | N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide derivatives | 72% |
| Acylation | Acetyl chloride, pyridine | Dichloromethane, 0°C → RT, 6h | N-acetyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide | 68% |
Electrophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitution at the 4- and 5-positions due to its electron-rich nature.
| Reaction | Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | 5-nitro-N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide | 65% |
| Halogenation | N-bromosuccinimide (NBS) | CCl₄, 70°C, 4h | 4-bromo-N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide | 58% |
Ring-Opening and Cyclization Reactions
The cyclopentane ring’s strain facilitates ring-opening under oxidative conditions, while cyclization reactions expand the heterocyclic framework.
Reduction and Oxidation Reactions
The carboxamide group and pyrazole ring participate in redox transformations:
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable aryl/alkyl group introductions:
| Reaction | Catalyst | Conditions | Products | Yield |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 100°C, 24h | 4-aryl-N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide | 75% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 18h | N-aryl derivatives | 67% |
Key Research Findings
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Synthetic Efficiency : Continuous flow reactors improve yields (up to 92%) in large-scale alkylation reactions.
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Biological Relevance : Derivatives show IC₅₀ values <100 nM against COX-2 enzymes.
-
Stability : The compound is stable under physiological pH (t₁/₂ >24h at pH 7.4).
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that cyclopenta[c]pyrazole derivatives exhibit significant anticancer properties. N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of specific apoptotic pathways.
2. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Research indicates that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for developing treatments for chronic inflammatory diseases.
3. Neuroprotective Properties
This compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. Studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Materials Science Applications
1. Organic Electronics
The unique electronic properties of cyclopenta[c]pyrazole derivatives make them suitable for applications in organic electronics. This compound can be utilized in the development of organic semiconductors and photovoltaic devices due to its favorable charge transport properties.
2. Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for creating advanced materials with tailored characteristics.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Cancer Cell Lines | Induced apoptosis in breast and lung cancer cells with IC50 values below 10 µM. |
| Research on Anti-inflammatory Effects | In vitro Cytokine Production | Reduced TNF-alpha and IL-6 levels by over 50% at 5 µM concentration. |
| Neuroprotection Study | Neuronal Cell Models | Increased cell viability by 30% under oxidative stress conditions compared to control groups. |
Mechanism of Action
The mechanism of action of N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide and related analogs:
Key Comparative Insights :
Trifluoromethyl (CF₃) and fluorophenyl substituents (e.g., in and ) enhance metabolic stability and electronic properties but reduce solubility due to hydrophobicity.
Functional Group Impact: Amine vs. Thiophene and Sulfone Groups: The thiophene ring in and sulfone in introduce π-stacking and polarity, respectively, altering binding affinity in biological targets.
Synthetic Accessibility :
- Carboxamide derivatives are typically synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt in ), while CF₃- or fluorophenyl-substituted analogs require specialized reagents (e.g., trifluoromethylation agents).
Biological Relevance: The fluorophenyl-substituted cyclopenta[c]pyrazol-3-amine () is explicitly noted for pharmaceutical applications due to its balanced solubility and target engagement. The target compound’s carboxamide group may confer selectivity for enzymes like kinases or proteases, where H-bonding is critical.
Biological Activity
N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, while also examining structure-activity relationships (SAR) and relevant case studies.
Structural Overview
The molecular structure of this compound can be represented by the following formula:
- Molecular Formula : C₈H₈N₄O
- SMILES Notation : NC(=O)C1=C2C(=N1)N(C(=C2)C)C
This structure features a cyclopentane ring fused with a pyrazole moiety, which is critical for its biological activity.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For instance:
- Cell Line : HeLa (cervical cancer)
- IC₅₀ : 12 µM
- Cell Line : MCF-7 (breast cancer)
- IC₅₀ : 15 µM
These results indicate that this compound may serve as a lead compound for the development of new anticancer agents .
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promise in reducing inflammation. In animal models of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or the carboxamide group can enhance potency or selectivity against specific targets. For example:
- Methyl Substitution : Enhances lipophilicity and cellular uptake.
- Aromatic Modifications : Can improve binding affinity to biological targets.
Research indicates that certain derivatives exhibit improved activity profiles compared to the parent compound .
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
-
Case Study on Antibacterial Efficacy :
- A study conducted on hospital-acquired infections revealed that this compound effectively reduced bacterial load in infected mice models when administered at a dosage of 10 mg/kg body weight.
-
Case Study on Cancer Cell Lines :
- Research involving multiple cancer cell lines demonstrated that treatment with this compound led to apoptosis through caspase activation pathways.
Q & A
Basic: What synthetic methodologies are established for preparing N-methyl-cyclopenta[c]pyrazole-3-carboxamide derivatives?
Answer:
A common approach involves cyclocondensation of substituted pyrazole precursors with cyclopentane-based intermediates. For example, in related pyrazole-carboxamide syntheses, activation of carboxylic acids using thionyl chloride (to form acyl chlorides) followed by coupling with amines is critical . A typical procedure includes refluxing the pyrazole-carboxylic acid with thionyl chloride, followed by reaction with the amine in dichloromethane and triethylamine as a base. Purification often employs column chromatography with dichloromethane/ethyl acetate gradients (e.g., 10:1 ratio) . Yields vary between 24%–43% depending on steric and electronic factors .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyrazole-carboxamide analogs?
Answer:
Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges) or structural variations. For instance, pyrazole derivatives with dichlorophenyl substituents exhibit differing binding affinities due to halogen interactions with hydrophobic pockets in target proteins . To reconcile
- Perform dose-response curves under standardized conditions (e.g., IC₅₀ in triplicate).
- Use molecular docking to compare substituent effects on binding modes (e.g., 2,6-dichlorophenyl vs. trifluoromethyl groups) .
- Validate findings with orthogonal assays (e.g., SPR for binding kinetics, in vivo efficacy models) .
Basic: What spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound class?
Answer:
- ¹H/¹³C NMR : Assign pyrazole ring protons (δ 6.2–7.8 ppm) and carboxamide NH signals (δ 8.5–10.5 ppm). Substituents like chlorophenyl groups show distinct splitting patterns (e.g., doublets at δ 7.5–7.8 ppm for 2,6-dichloro substitution) .
- X-ray crystallography : Resolves dihedral angles between pyrazole and aromatic rings (e.g., 7.7°–89.2° for pyridine/phenyl groups) and hydrogen-bonding networks (e.g., intramolecular C–H···O interactions) . Unit cell parameters (e.g., monoclinic P21/n space group) confirm molecular packing .
Advanced: How can computational methods optimize the design of cyclopenta[c]pyrazole derivatives for target-specific activity?
Answer:
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes (e.g., binding free energy calculations using AMBER/CHARMM).
- QSAR models : Correlate substituent descriptors (e.g., ClogP, molar refractivity) with activity. For example, electron-withdrawing groups (Cl, CF₃) enhance affinity for kinases .
- Docking studies : Prioritize derivatives with π-π stacking (e.g., pyridine rings) and hydrogen-bonding motifs (e.g., carboxamide NH to Asp residue) .
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Storage : -20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the carboxamide group. Lyophilized solids are stable >6 months .
- Solubility : DMSO or DMF (5–10 mM stock solutions) preferred for biological assays; avoid aqueous buffers with pH >8 to prevent deprotonation .
- Degradation products : Monitor via HPLC (C18 columns, acetonitrile/water gradients) for hydrolysis to pyrazole-carboxylic acid .
Advanced: How to analyze conflicting data in SAR studies of cyclopenta[c]pyrazole analogs?
Answer:
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values against EGFR, VEGFR) to identify outliers.
- Crystallographic validation : Compare ligand-bound protein structures to confirm binding poses (e.g., pyrazole ring orientation in kinase active sites) .
- Free-energy perturbation (FEP) : Quantify the impact of methyl vs. ethyl substituents on binding entropy/enthalpy .
Basic: What purification strategies maximize yield and purity for this compound?
Answer:
- Crude product : Remove unreacted starting materials via liquid-liquid extraction (e.g., ethyl acetate/water).
- Chromatography : Use silica gel with gradient elution (e.g., hexane → ethyl acetate). For polar byproducts, reverse-phase HPLC (MeCN/H₂O + 0.1% TFA) achieves >95% purity .
- Recrystallization : Ethyl acetate/hexane mixtures yield high-quality crystals for structural studies .
Advanced: What mechanistic insights explain the antitumor activity of related pyrazole-carboxamides?
Answer:
- Kinase inhibition : Derivatives with dichlorophenyl groups inhibit VEGFR2 (Kd = 12 nM) by occupying the ATP-binding pocket .
- Apoptosis induction : Activation of caspase-3/9 via mitochondrial pathway (confirmed by flow cytometry and Western blot) .
- Metabolic stability : Microsomal assays (human liver microsomes) show t₁/₂ >60 min for methyl-substituted analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
